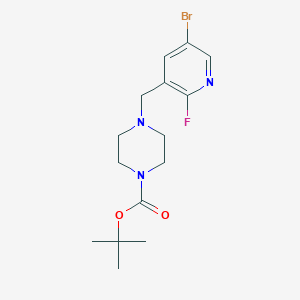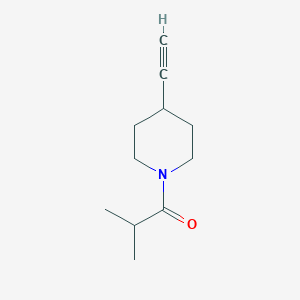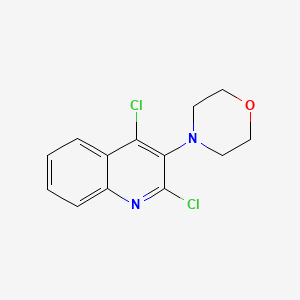
4-(2,4-Dichloro-3-quinolyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- is a heterocyclic aromatic organic compound with the molecular formula C13H12Cl2N2O. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a morpholine group at the 3rd position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2,4-dichloro-3-(4-morpholinyl)- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloroquinoline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of quinoline, 2,4-dichloro-3-(4-morpholinyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and reagents, are increasingly being adopted to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the morpholine group allows for potential cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives, respectively.
科学的研究の応用
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is employed in studying the mechanisms of action of various biological processes and pathways.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of quinoline, 2,4-dichloro-3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2,4-Dichloroquinoline: Lacks the morpholine group but shares the dichloroquinoline core structure.
3-Morpholinylquinoline: Contains the morpholine group but lacks the chlorine substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Uniqueness
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- is unique due to the combination of the dichloro and morpholine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
特性
CAS番号 |
157027-34-4 |
|---|---|
分子式 |
C13H12Cl2N2O |
分子量 |
283.15 g/mol |
IUPAC名 |
4-(2,4-dichloroquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |
InChIキー |
QQFUDKNYNXHHSI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
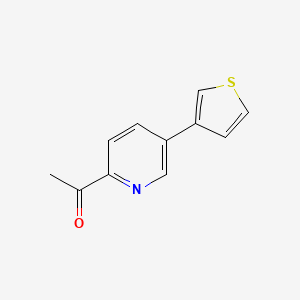
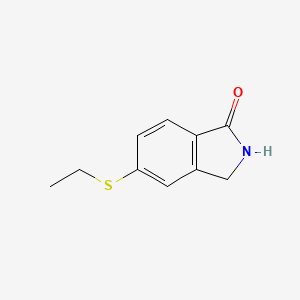

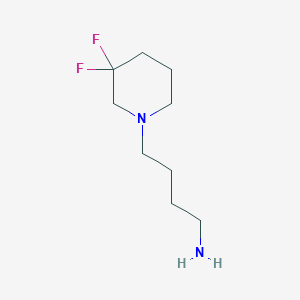
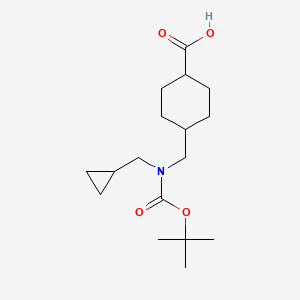

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)
